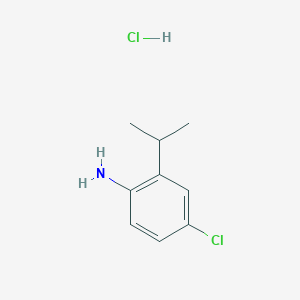

4-Chloro-2-(propan-2-yl)aniline hydrochloride

Description

4-Chloro-2-(propan-2-yl)aniline hydrochloride (CAS: 2044835-25-6) is a substituted aniline derivative featuring a chloro group at the para position and an isopropyl (propan-2-yl) group at the ortho position on the benzene ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

4-chloro-2-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-6(2)8-5-7(10)3-4-9(8)11;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHPVGQLCCRHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-Chloro-2-(propan-2-yl)aniline hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and dyes. In biology, it serves as a building block for the development of new compounds with potential biological activity. In medicine, it is used in the design of drugs targeting various diseases. In industry, it is utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism by which 4-Chloro-2-(propan-2-yl)aniline hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The structural analogs differ primarily in the substituents on the aniline ring, leading to variations in electronic, steric, and solubility properties:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The isopropyl group in the target compound donates electrons via inductive effects, increasing the nucleophilicity of the aniline NH₂ group. In contrast, trifluoroacetyl () and methylsulfanyl () substituents withdraw electrons, reducing NH₂ basicity.

- Comparatively, methoxymethyl () and indole () groups offer different steric profiles, affecting molecular packing and crystal structure.

Hydrogen Bonding and Crystallography

- The hydrochloride salt form facilitates ionic interactions, improving crystallinity. Indole-containing analogs () may exhibit extended hydrogen-bonding networks due to NH groups, as discussed in Etter’s graph set analysis ().

Biological Activity

4-Chloro-2-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H13ClN·HCl and a molecular weight of 206.11 g/mol. It is a derivative of aniline, characterized by the introduction of a chlorine atom at the para position and an isopropyl group at the ortho position. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein interactions.

The synthesis of 4-Chloro-2-(propan-2-yl)aniline hydrochloride typically involves the reaction of 4-chloroaniline with isopropylamine in the presence of hydrochloric acid. This process can be optimized under controlled conditions to maximize yield and purity. The resulting hydrochloride salt enhances its solubility in aqueous environments, making it suitable for various applications in chemical and biological contexts.

Biological Activity

Enzyme Inhibition and Protein Interactions

Research indicates that 4-Chloro-2-(propan-2-yl)aniline hydrochloride may play a role in inhibiting specific enzymes and interacting with proteins, although detailed mechanisms remain less documented. The compound's structure suggests it could influence various biochemical pathways relevant to pharmaceutical development. For instance, similar compounds have shown activity against targets involved in cancer and parasitic infections .

Antiparasitic Activity

In a study focusing on antiparasitic compounds, derivatives of aniline were evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. While 4-Chloro-2-(propan-2-yl)aniline hydrochloride was not specifically tested, related compounds demonstrated significant potency, indicating potential for further investigation into this compound's activity against such pathogens .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various aniline derivatives, revealing that structural modifications can significantly impact biological activity. Compounds with similar structures to 4-Chloro-2-(propan-2-yl)aniline hydrochloride showed promising results against various cancer cell lines, including leukemia and breast cancer cells. These studies often highlight the importance of substituent positioning on the aromatic ring, which can enhance or diminish cytotoxic effects .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | IC50 Values (μM) | Target |

|---|---|---|---|

| 4-Chloro-2-(propan-2-yl)aniline hydrochloride | Potential enzyme inhibition | Not specified | Various enzymes |

| Related Aniline Derivative A | Antiparasitic | 0.12 | T. cruzi |

| Related Aniline Derivative B | Cytotoxicity | 0.65 - 2.41 | MCF-7 cancer cells |

Safety and Handling

As with many aromatic amines, handling 4-Chloro-2-(propan-2-yl)aniline hydrochloride requires caution due to potential toxicity. General safety practices should be observed when working with this compound to mitigate risks associated with exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.